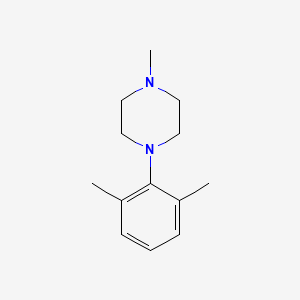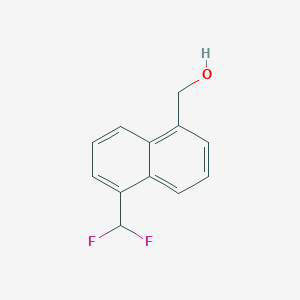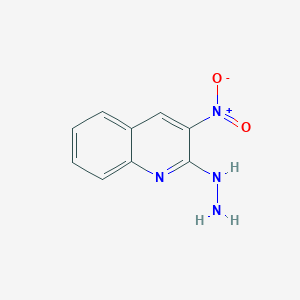![molecular formula C11H16N4 B11897063 1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)- CAS No. 646056-09-9](/img/structure/B11897063.png)
1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in medicinal chemistry and its distinctive chemical properties. The spirocyclic structure, which includes a pyridazine ring, contributes to its stability and reactivity, making it a valuable target for synthetic and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a suitable diamine in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The spirocyclic structure contributes to its binding affinity and specificity, enhancing its effectiveness as an inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones: These compounds share a similar spirocyclic framework but differ in their functional groups and biological activities.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with distinct pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
7-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its incorporation of a pyridazine ring, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its potential as a versatile scaffold in drug discovery and development .
Eigenschaften
CAS-Nummer |
646056-09-9 |
|---|---|
Molekularformel |
C11H16N4 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
7-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-10(14-13-7-1)15-8-5-11(9-15)4-2-6-12-11/h1,3,7,12H,2,4-6,8-9H2 |
InChI-Schlüssel |
DEUMPRMCEZXKOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)C3=NN=CC=C3)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


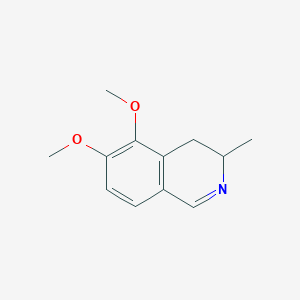
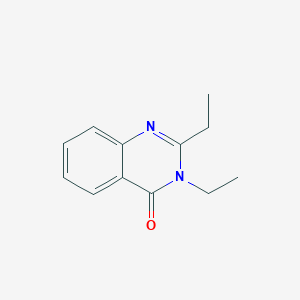
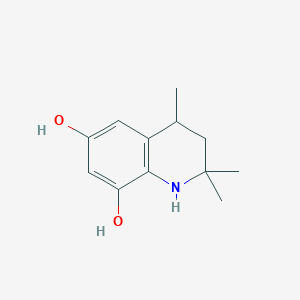
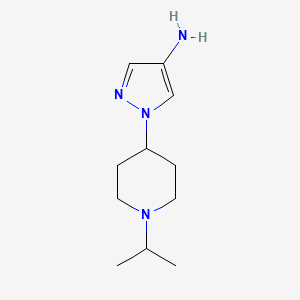
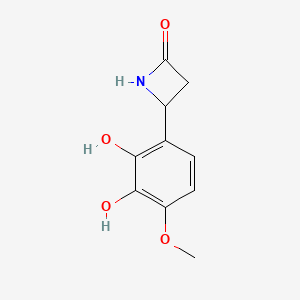

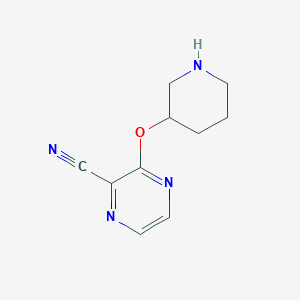
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
